molecular formula C21H23FN6O2S B2568495 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one CAS No. 946334-92-5

12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one

Katalognummer: B2568495
CAS-Nummer: 946334-92-5
Molekulargewicht: 442.51
InChI-Schlüssel: JMNAYTFGZWNVNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7300^{3,7}]dodeca-3(7),4,8-trien-2-one is a complex organic compound with a unique structure that includes a piperazine ring, a fluorophenyl group, and a thia-tricyclic system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Construction of the Thia-Tricyclic System: The thia-tricyclic system is formed through a series of cyclization reactions, often involving sulfur-containing reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted fluorophenyl compounds.

Wissenschaftliche Forschungsanwendungen

12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The compound may also influence various signaling pathways, contributing to its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone: This compound shares the piperazine and fluorophenyl moieties but lacks the thia-tricyclic system.

    (2-((4-Ethylpiperazin-1-yl)Methyl)-5-fluorophenyl)boronic acid: Another related compound with a similar piperazine and fluorophenyl structure but different functional groups.

Uniqueness

The uniqueness of 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7300^{3,7}]dodeca-3(7),4,8-trien-2-one lies in its thia-tricyclic system, which imparts distinct chemical and biological properties

Biologische Aktivität

The compound 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to synthesize existing research findings regarding its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique arrangement of piperazine and thiadiazole moieties which are known to influence its biological activity. The presence of the 4-fluorophenyl group is particularly significant as fluorinated compounds often exhibit enhanced potency and selectivity in pharmacological applications.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. The following table summarizes key findings from relevant research:

Cell Line IC50 (µM) Mechanism of Action
MCF-75.36Induces cell cycle arrest at G2/M phase
HepG23.21Increases Bax/Bcl-2 ratio leading to apoptosis
HL-609.6Down-regulates MMP2 and VEGFA expression

The compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 5.36μM5.36\,\mu M and against HepG2 liver cancer cells with an IC50 value of 3.21μM3.21\,\mu M . These results indicate a promising therapeutic index for further development.

The mechanism through which this compound exerts its cytotoxic effects appears to involve multiple pathways:

  • Cell Cycle Arrest : The compound effectively induces cell cycle arrest at the G2/M phase in MCF-7 cells, which is critical for preventing cancer cell proliferation.
  • Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) relative to anti-apoptotic proteins (Bcl-2) were observed, suggesting that the compound may trigger intrinsic apoptotic pathways .
  • Inhibition of Metastatic Pathways : Down-regulation of matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA) indicates potential anti-metastatic properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the compound's structure affect its biological activity:

  • Piperazine Substituents : Variations in the piperazine ring have shown that elongation or substitution can significantly enhance antitumor potency. For example, replacing a methyl group with an ethyl group resulted in a two-fold increase in activity .
  • Fluorination Effects : The introduction of fluorine atoms in the phenyl ring improved binding affinity and selectivity towards cancer cells compared to normal cells .

Case Studies

A notable case study involved testing this compound alongside established chemotherapeutics such as 5-Fluorouracil (5-FU). The comparative analysis indicated that while 5-FU had an IC50 of 6.80μM6.80\,\mu M against MCF-7 cells, the new compound exhibited superior efficacy with an IC50 of 5.36μM5.36\,\mu M . This suggests that it may serve as a promising candidate for further development as a chemotherapeutic agent.

Eigenschaften

IUPAC Name

12-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2S/c1-2-25-7-9-26(10-8-25)18(29)11-16-13-31-21-24-19-17(20(30)27(16)21)12-23-28(19)15-5-3-14(22)4-6-15/h3-6,12,16H,2,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNAYTFGZWNVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.